Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
“Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C16H14N4O3S . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . This class of compounds has been studied for their potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” can be analyzed using various techniques. For instance, X-ray diffraction (XRD) can be used to study the crystal structure .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives can vary. For instance, in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, aromatic nucleophilic substitution was used .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” can be analyzed using various techniques. For instance, the absorbance at specific wavelengths can be measured using an ELISA reader .Scientific Research Applications
Heterocyclic Synthesis
Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate serves as a pivotal compound in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. Research has shown its utility in preparing a range of heterocyclic compounds by engaging in reactions that lead to the formation of triazoloquinoxaline, pyridopyrimidine, and other fused pyrimidinones, highlighting its role in creating molecules with potential biological activities (Fathalla, 2015). Further studies have explored its use in generating novel heterocyclic compounds through acylation, demonstrating the facile and efficient synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives (Ibrahim et al., 2011).
Molecular Structure Analysis
The compound has also been a subject of molecular structure analysis to understand its crystalline form and interaction patterns. Research into similar heterocyclic compounds has provided insights into their molecular and crystal structures, offering a foundation for further exploration of their chemical and physical properties (Dolzhenko et al., 2010).
Future Directions
The future directions for research on “Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate” and similar compounds could include further exploration of their antiviral and antimicrobial activities . Additionally, the design and synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives could be pursued, with the aim of improving their inhibitory activities toward specific kinases and their antiproliferative activities against various cell lines .
properties
IUPAC Name |
methyl 4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)11-5-7-12(8-6-11)17-14(21)10-24-16-19-18-13-4-2-3-9-20(13)16/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMTJWFJRFXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate |
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